molecular formula C10H14N4 B11765623 3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile

3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile

Cat. No.: B11765623
M. Wt: 190.25 g/mol
InChI Key: FJWZIIGYYKFXCP-UHFFFAOYSA-N
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Description

3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a cyclohexyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile typically involves the condensation of cyclohexyl hydrazine with a suitable nitrile precursor. One common method involves the reaction of cyclohexyl hydrazine with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an ethanol solvent under reflux conditions, leading to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated purification techniques such as flash chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-cyclohexyl-1h-pyrazole-4-carbonitrile is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and potentially improve its interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

3-amino-1-cyclohexylpyrazole-4-carbonitrile

InChI

InChI=1S/C10H14N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h7,9H,1-5H2,(H2,12,13)

InChI Key

FJWZIIGYYKFXCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(C(=N2)N)C#N

Origin of Product

United States

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